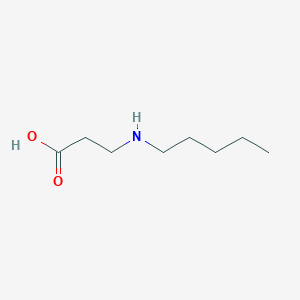

3-(Pentylamino)propanoic acid

Description

Contextualization within Beta-Amino Acid Chemistry

Beta-amino acids are characterized by the placement of the amino group on the β-carbon, the second carbon atom from the carboxyl group. mmsl.cz This structural feature, a single carbon shift away from the α-position found in proteinogenic amino acids, leads to a more flexible backbone. This increased conformational flexibility makes β-amino acids and their derivatives, known as β-peptides, valuable building blocks for creating novel molecular architectures. scirp.org

N-substituted β-amino acids, such as 3-(Pentylamino)propanoic acid, are a subclass that introduces further structural diversity. The substitution on the nitrogen atom can significantly influence the molecule's properties, including lipophilicity, hydrogen bonding capacity, and conformational preferences. monash.edu The incorporation of N-alkylated amino acids into peptides is known to affect the bioactive conformation of these molecules. mdpi.com These modifications can enhance stability against enzymatic degradation, a desirable trait for developing therapeutic peptides. mdpi.com The presence of the N-alkyl group can also modulate the biological activity and membrane permeability of peptides, making them more effective drug candidates. monash.edu Consequently, N-substituted β-amino acids are considered important synthons for creating new medicines, materials, and probes for exploring biological activity. nih.gov

Historical Perspective of Related Amino Acid Research

Research into amino acids has a rich history, initially focusing on the proteinogenic α-amino acids as the fundamental components of life. The study of non-proteinogenic amino acids, including β-amino acids, gained momentum as synthetic methodologies advanced and their unique properties were recognized. While early work on β-amino acids dates back further, significant interest in their synthesis and application has grown substantially in recent decades. acs.org

The development of methods for N-alkylation of amino acids has been a parallel and crucial area of research. Early methods often involved multiple steps and the use of protecting groups, which could be laborious and produce toxic byproducts. nih.gov Over time, more efficient and selective synthetic routes have been developed, such as reductive amination and the alkylation of N-nosyl derivatives, although the availability of a wide variety of N-alkyl amino acids remains somewhat limited. acs.org The synthesis of N-alkyl-β-amino acids, in particular, has been explored through various approaches, including Michael addition reactions. cambridge.org This ongoing development of synthetic methodologies has been critical for enabling the exploration of N-substituted β-amino acids and their derivatives in diverse scientific applications.

Structural Significance and Functional Group Considerations

The molecular structure of this compound is defined by three key components: a propanoic acid backbone, a secondary amine, and a five-carbon pentyl group. This combination of functional groups dictates its physicochemical properties and chemical reactivity.

Functional Groups:

Carboxylic Acid (-COOH): This group is acidic and can donate a proton. It is a key site for reactions such as esterification and amide bond formation. The presence of this group contributes to the molecule's polarity and its ability to engage in hydrogen bonding.

Secondary Amine (-NH-): The nitrogen atom with its lone pair of electrons is basic and can act as a hydrogen bond acceptor. In N-substituted amino acids, the replacement of a hydrogen atom on the nitrogen with an alkyl group, in this case, a pentyl group, removes a hydrogen bond donor site, which can influence intermolecular interactions and conformational preferences. monash.edu

Pentyl Group (-C5H11): This linear alkyl chain is nonpolar and contributes to the molecule's lipophilicity or hydrophobicity. The length and nature of the N-alkyl substituent can significantly affect properties like solubility and how the molecule interacts with biological membranes or the hydrophobic pockets of enzymes. monash.edu

Physicochemical and Spectroscopic Data

Below are tables detailing the physicochemical properties and a summary of expected spectroscopic characteristics for this compound and its close derivatives.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride |

|---|---|---|

| CAS Number | 205237-07-6 fluorochem.co.uk | 625120-81-2 chemsrc.com |

| Molecular Formula | C8H17NO2 vulcanchem.com | C9H20ClNO2 chemsrc.com |

| Molecular Weight | 159.23 g/mol vulcanchem.com | 209.71 g/mol fluorochem.co.uk |

| IUPAC Name | This compound vulcanchem.com | 3-[methyl(pentyl)amino]propanoic acid;hydrochloride lgcstandards.com |

| Melting Point | Not available | 101-103°C fluorochem.co.uk |

| Boiling Point | Not available | 314.2°C at 760mmHg chemsrc.com |

| LogP | -1.18 fluorochem.co.uk | 2.39 chemsrc.com |

Table 2: Summary of Spectroscopic Data Interpretation

| Spectroscopic Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Signals corresponding to the protons of the pentyl chain, the methylene (B1212753) groups of the propanoic acid backbone, and the amine proton would be expected. The chemical shifts of the protons adjacent to the nitrogen and the carbonyl group would be characteristic. For example, in related N-alkyl-β-amino esters, the protons of the -CH2CO2- group typically appear around 2.5 ppm, while the -CH2NH- protons are found around 2.9 ppm. cambridge.org |

| ¹³C NMR | Resonances for the carbonyl carbon (around 170-180 ppm), the carbons of the pentyl chain, and the carbons of the propanoic acid backbone would be present. cambridge.org |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carbonyl group (around 1700 cm⁻¹), and an N-H bend for the secondary amine. scholarsresearchlibrary.com |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage at various points along the alkyl chain. The base peak for propanoic acid itself is often the ethyl cation [CH3CH2]+ at m/z 29 or the acylium ion [CH3CH2CO]+ at m/z 57. docbrown.info |

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-(pentylamino)propanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-6-9-7-5-8(10)11/h9H,2-7H2,1H3,(H,10,11) |

InChI Key |

HLIKIPDETHLRHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCCC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions and Product Characterization

The oxidation of 3-(Pentylamino)propanoic acid can proceed at either the secondary amino group or the alkyl chain, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can lead to the degradation of the molecule. Under controlled conditions, oxidation primarily targets the nitrogen atom.

The secondary amine can be oxidized to form various products, including the corresponding hydroxylamine (B1172632) or nitrone. Vigorous oxidation can lead to cleavage of the C-N bond. The specific products obtained are highly dependent on the reagent used and careful control of the reaction stoichiometry and temperature.

Table 1: Potential Oxidation Reactions and Products

| Oxidizing Agent | Potential Product(s) | Reaction Site |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | N-oxide derivatives | Amino Group |

| Potassium Permanganate (KMnO₄) | Cleavage products (e.g., pentanoic acid, β-alanine fragments) | Carbon-Nitrogen Bond |

Characterization of these oxidation products typically involves spectroscopic methods. For instance, the formation of an N-oxide can be confirmed by mass spectrometry, which would show an increase in molecular weight corresponding to the addition of an oxygen atom, and by NMR spectroscopy, which would reveal shifts in the signals of protons adjacent to the nitrogen atom.

Reduction Pathways and Reagent Specificity

The primary site for reduction in this compound is the carboxylic acid group. The secondary amine is generally stable under typical reducing conditions used for carboxylic acids. The choice of reducing agent is critical for achieving the desired transformation with high specificity.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of the carboxylic acid to a primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield 3-(pentylamino)propan-1-ol. Borane (BH₃) complexes, such as BH₃·THF, are also highly effective and offer greater functional group tolerance in more complex molecules.

Table 2: Reduction of this compound

| Reagent | Product | Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 3-(Pentylamino)propan-1-ol | Anhydrous ether/THF, then H₂O workup |

Catalytic hydrogenation, using catalysts like platinum or palladium, is generally not effective for the reduction of carboxylic acids under standard conditions but can be employed for other functional groups if present in a more complex derivative.

Nucleophilic Substitution at the Amino Group

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile. It can readily participate in nucleophilic substitution reactions with various electrophiles.

A common example of this reactivity is N-alkylation. For instance, reacting this compound with an alkyl halide, such as methyl iodide, in the presence of a weak base to neutralize the resulting hydroiodic acid, would yield a tertiary amine.

Another significant reaction is the Eschweiler-Clarke reaction, which facilitates N-methylation. In this process, the secondary amine reacts with formaldehyde (B43269) to form an intermediate iminium ion, which is then reduced in situ by formic acid to yield the N-methylated tertiary amine, 3-(Methyl(pentyl)amino)propanoic acid. This reaction is highly specific for methylation and avoids the over-alkylation that can occur with alkyl halides.

Carboxylic Acid Group Derivatization Reactions

The carboxylic acid group is a versatile functional handle for a wide range of derivatization reactions, most notably esterification and amidation.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible, and the yield of the ester can be maximized by removing water as it forms or by using an excess of the alcohol reactant. ceon.rsresearchgate.net Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. ceon.rs

For example, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid and heating the mixture will produce ethyl 3-(pentylamino)propanoate. The reactivity of the alcohol can influence the reaction rate, with primary alcohols generally reacting faster than secondary alcohols due to reduced steric hindrance. ceon.rsresearchgate.net

Table 3: Example Esterification Conditions

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 3-(pentylamino)propanoate |

| Ethanol | H₂SO₄ | Ethyl 3-(pentylamino)propanoate |

The formation of an amide from this compound requires the activation of the carboxylic acid group, as a direct reaction with an amine is generally unfavorable. A common method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting acyl chloride, 3-(pentylamino)propanoyl chloride, is a highly reactive electrophile that readily reacts with a primary or secondary amine to form the corresponding amide. For instance, reaction with ammonia (B1221849) would yield 3-(pentylamino)propanamide, while reaction with a primary amine like ethylamine (B1201723) would yield N-ethyl-3-(pentylamino)propanamide. A base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the HCl byproduct.

Hydrolysis Reactions

Hydrolysis is the reverse of esterification or amidation, cleaving the ester or amide bond to regenerate the carboxylic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis of an ester derivative, such as methyl 3-(pentylamino)propanoate, involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, which is generally an irreversible process as the final step forms a resonance-stabilized carboxylate salt. Hydrolysis is a key step in some synthetic routes where the carboxylic acid is protected as an ester during other chemical transformations.

Derivatives and Structural Analogs of 3 Pentylamino Propanoic Acid

N-Methylated Derivatives: Synthesis and Structural Variations

N-methylation introduces a methyl group to the nitrogen atom of 3-(pentylamino)propanoic acid, altering its steric and electronic properties. This subsection details the synthesis of its hydrochloride salt and the preparation of isotopically labeled versions.

3-(Methyl(pentyl)amino)propanoic acid hydrochloride is a key intermediate in the synthesis of various organic compounds. hengdachem.com Its chemical formula is C₉H₁₉NO₂·HCl, with a molecular weight of approximately 209.71 g/mol . lookchem.compharmacompass.comlgcstandards.com

Several synthetic routes for its preparation have been developed. One common method involves a two-step process starting with n-pentylamine and an acrylate (B77674). google.com These reactants undergo a Michael addition reaction to form a 3-(pentylamino)propionate intermediate. This intermediate is then treated with formic acid and formaldehyde (B43269), followed by hydrolysis with hydrochloric acid to yield the final product, 3-(methyl(pentyl)amino)propanoic acid hydrochloride. google.com This method is noted for its use of readily available starting materials and high yields, making it suitable for larger-scale production. google.com

An alternative synthesis pathway begins with the N-alkylation of N-methylbenzylamine using 1-bromopentane (B41390) in the presence of a base to produce N-methyl, N-pentyl benzylamine (B48309). google.com This is followed by a debenzylation step using a catalyst like palladium on carbon (Pd/C) to obtain N-methyl, N-pentylamine. Finally, this secondary amine is N-alkylated with a methyl-3-halopropionate, and subsequent hydrolysis of the ester yields 3-(methyl(pentyl)amino)propanoic acid, which is then converted to its hydrochloride salt. google.com

Structurally, the compound features a propanoic acid backbone with a tertiary amine substituent at the 3-position, where the nitrogen atom is bonded to both a methyl and a pentyl group. nih.gov The hydrochloride salt form enhances its stability and water solubility.

Table 1: Physicochemical Properties of 3-(Methyl(pentyl)amino)propanoic Acid Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 625120-81-2 lookchem.comnih.gov |

| Molecular Formula | C₉H₂₀ClNO₂ pharmacompass.com |

| Molecular Weight | 209.71 g/mol pharmacompass.com |

| Melting Point | 101-103°C lookchem.com |

| Boiling Point | 299.2°C at 760 mmHg lookchem.com |

| Flash Point | 134.7°C lookchem.com |

Isotopic labeling is a technique used to trace the metabolic fate of a molecule or to study reaction mechanisms. Deuterated analogs of 3-(methyl(pentyl)amino)propanoic acid can be synthesized for such purposes.

A common method for introducing deuterium (B1214612) into the N-methyl group is through the Eschweiler-Clarke reaction, using a deuterated reagent. The synthesis of 3-(N-methyl-d₃-N-pentyl-amino)propionic acid hydrochloride, for example, utilizes deuterated formaldehyde (CD₂O) in the methylation step. This reaction follows a similar pathway to the standard synthesis, where the primary amine intermediate is reductively aminated. The use of deuterated formaldehyde ensures the specific incorporation of a trideuteromethyl group onto the nitrogen atom.

The synthesis of deuterated compounds often employs metal-catalyzed hydrogen-deuterium (H-D) exchange reactions. nih.gov For instance, key intermediates can be exposed to a deuterium source like D₂O in the presence of a catalyst such as palladium on carbon (Pd/C) to substitute hydrogen atoms with deuterium at specific positions. nih.gov These labeled intermediates are then carried through the remaining synthetic steps to produce the final deuterated analog.

Other N-Alkyl/Aryl Substituted Analogs

The properties of this compound can be further modified by replacing the pentyl group with other alkyl or aryl substituents on the nitrogen atom. The synthesis of these analogs often involves similar core reactions.

For example, the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides demonstrates a general approach where a heterocyclic amine is reacted with acrylic acid derivatives. nih.gov Similarly, N-aryl substituted analogs can be prepared. The reaction of 4-aminophenol (B1666318) with methyl acrylate or acrylic acid yields N-(4-hydroxyphenyl)-β-alanine derivatives, demonstrating the addition of an aryl group to the nitrogen of a β-alanine backbone. nih.gov

Another versatile method for creating N-aryl substituted analogs is the hydroarylation of carbon-carbon double bonds. For instance, 3-(furan-2-yl)propenoic acids can react with various arenes in the presence of a strong acid like triflic acid to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com This approach allows for the introduction of a wide range of aryl groups onto the propanoic acid structure.

Propanoic Acid Derivatives with Modified Backbones

Modifying the propanoic acid backbone itself, by replacing oxygen atoms with other heteroatoms or introducing functional groups, leads to another class of structural analogs.

Thiopropionic acid analogs are created by substituting one of the oxygen atoms of the carboxyl group with a sulfur atom. The synthesis of 3-(arylthio)propionic acids can be achieved through the reaction of aryl iodides with 3-mercaptopropionic acid in the presence of a copper(I) oxide catalyst. researchgate.net This reaction forms a carbon-sulfur bond, linking the aryl group to the propanoic acid backbone via a thioether linkage. researchgate.net This method provides a route to a variety of aryl-substituted thiopropionic acid analogs. The cyclocondensation of amines, aldehydes, and 3-mercaptopropionic acid is another established method for producing thiazinanones, which are heterocyclic structures derived from thiopropionic acid. mdpi.com

Introducing a hydroxyl group onto the propanoic acid backbone creates hydroxypropionic acid analogs. 3-Hydroxypropionic acid itself can be synthesized through several routes, including the base-induced hydration of acrylic acid or the hydrolysis of β-propiolactone. wikipedia.org It is recognized as a key platform chemical that can be derived from renewable resources like glycerol (B35011) through microbial fermentation. wikipedia.orgnih.gov These synthetic strategies can be adapted to produce a variety of substituted hydroxypropionic acid analogs, which can serve as precursors for biodegradable polymers like poly(3-hydroxypropionic acid). researchgate.net

Complex Propanoic Acid Conjugates and Amides

The foundational structure of this compound, a substituted β-alanine, serves as a versatile scaffold for the synthesis of more complex molecules, including various amides and conjugates. These modifications can significantly alter the parent molecule's physicochemical properties and biological activities. Research in this area has explored the creation of amide derivatives and the incorporation of the N-pentyl-β-alanine moiety into larger molecular frameworks, such as pharmaceutical intermediates.

A notable derivative is 3-(N-methyl-N-pentylamino)propanoic acid hydrochloride , which serves as a key intermediate in the synthesis of Ibandronate, a nitrogen-containing bisphosphonate used in the treatment of osteoporosis. lookchem.comchemicalbook.comgoogle.com The synthesis of this intermediate can be achieved through a Michael addition of n-amylamine to an acrylate, followed by methylation of the secondary amine and subsequent hydrolysis. google.com This transformation highlights the utility of the this compound backbone in constructing more complex pharmaceutical agents.

The synthesis of various amide derivatives of β-alanine has been a subject of interest in medicinal chemistry. For instance, a study on 3-benzamido propionic acid led to the creation of a series of esters, amides, and anilides. researchgate.net Among the synthesized compounds, N-(3-(benzhydrylamino)-3-oxopropyl)benzamide and N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide demonstrated significant antimicrobial and antifungal activities. researchgate.net While not direct derivatives of this compound, these findings suggest that the formation of amides from the carboxylic acid group of N-alkyl-β-alanines is a viable strategy for developing new bioactive compounds.

Furthermore, the synthesis of N-substituted-β-amino acid derivatives containing other bioactive moieties, such as 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline, has been reported to yield compounds with good antimicrobial and antifungal properties. mdpi.com This indicates the potential for creating complex conjugates of this compound with various heterocyclic systems to explore novel therapeutic activities. The incorporation of β-amino acids, including N-alkylated versions, into peptide chains is another area of active research, aiming to create peptidomimetics with enhanced stability and biological activity. mdpi.comacs.org

Table 1: Examples of Complex Propanoic Acid Conjugates and Amides

| Compound Name | Parent Moiety | Application/Activity |

| 3-(N-Methyl-N-pentylamino)propanoic acid hydrochloride | This compound | Intermediate in Ibandronate synthesis lookchem.comchemicalbook.com |

| N-(3-(Benzhydrylamino)-3-oxopropyl)benzamide | 3-Benzamido propionic acid | Antifungal and antibacterial activity researchgate.net |

| N-(3-Oxo-3-(4-bromophenylamino)propyl)benzamide | 3-Benzamido propionic acid | Significant antifungal activity researchgate.net |

Structure-Activity Relationship (SAR) Hypotheses in Analog Series

The biological activity of derivatives of this compound is intrinsically linked to their molecular structure. By systematically modifying different parts of the molecule, researchers can deduce structure-activity relationship (SAR) hypotheses that guide the design of more potent and selective compounds. Key areas for modification include the length and branching of the N-alkyl (pentyl) chain, substitutions on the amino group, and modifications of the propanoic acid backbone.

Influence of the N-Alkyl Chain Length

The length of the N-alkyl chain is a critical determinant of the biological activity in many classes of compounds, particularly those with antimicrobial properties. Studies on homologous series of N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides have demonstrated that antimicrobial activity generally increases with increasing alkyl chain length up to a certain point, after which a "cutoff effect" is observed. nih.gov For N-alkyl betaines, the peak activity against Staphylococcus aureus and Escherichia coli was observed with a chain length of approximately 16 carbons. nih.gov Similarly, a study on gemini (B1671429) surfactants showed that their antibacterial activity was dependent on the alkyl chain length, with shorter chains (C12) exhibiting the highest activity in that particular series.

This suggests a hypothesis for 3-(alkylamino)propanoic acid analogs: the lipophilicity conferred by the alkyl chain is crucial for activity, likely by facilitating interaction with or transport across microbial cell membranes. It is plausible that an optimal chain length exists for a given biological target, beyond which increased lipophilicity may lead to poor aqueous solubility or non-specific interactions, thus reducing activity. For this compound, the five-carbon chain provides a degree of lipophilicity that could be optimized by synthesizing and testing analogs with varying alkyl chain lengths (e.g., from propyl to octyl).

Table 2: Hypothetical SAR for N-Alkyl-β-Alanine Derivatives Based on Related Compounds

| Alkyl Chain Length | Predicted Antimicrobial Activity Trend (based on related compounds) | Rationale |

| Short (C1-C4) | Lower activity | Insufficient lipophilicity for effective membrane interaction. nih.gov |

| Medium (C5-C12) | Increasing activity with chain length | Optimal balance of lipophilicity and aqueous solubility, enhancing membrane disruption. nih.gov |

| Long (C14-C18) | Decreasing activity (Cutoff effect) | Excessive lipophilicity may lead to reduced bioavailability or non-specific binding. nih.gov |

Role of N-Substitution

Substitution on the nitrogen atom can also significantly influence biological activity. For example, N-methylation of amino acids within antimicrobial peptides has been shown to modulate their antibacterial activity and toxicity. mdpi.com In some cases, N-methylation led to analogs with similar or even greater activity, particularly against P. aeruginosa. mdpi.com The introduction of an N-methyl group, as seen in the Ibandronate intermediate 3-(N-methyl-N-pentylamino)propanoic acid, can alter the compound's polarity, steric hindrance, and ability to participate in hydrogen bonding, all of which can affect its interaction with biological targets.

A plausible SAR hypothesis is that small N-alkyl substitutions (like a methyl group) on this compound may fine-tune its activity by altering its physicochemical properties. Larger N-substituents could potentially decrease activity due to steric hindrance at the target binding site.

Modifications to the Propanoic Acid Backbone

The propanoic acid backbone itself can be a target for modification. The carboxyl group can be converted to amides, esters, or other functional groups, as discussed in the previous section. The antimicrobial activity of N-substituted-β-amino acid derivatives containing various heterocyclic moieties highlights the potential for enhancing bioactivity through such conjugations. mdpi.com The introduction of substituents at the α- or β-positions of the propanoic acid chain could also be explored to influence the molecule's conformation and interaction with biological targets.

Biochemical and Molecular Research Perspectives

Modulation of Biochemical Pathways by Propanoic Acid Derivatives

Propanoic acid (PA) and its derivatives are recognized for their capacity to modulate various biochemical pathways within the human body. As a short-chain fatty acid, propionic acid is a metabolite produced by gut microbiota through the fermentation of dietary fiber. Once absorbed, it can influence a range of physiological processes. nih.govucf.edu The metabolic journey of PA involves its conversion to propionyl-CoA, which then enters the Krebs cycle at the level of succinyl-CoA. najah.edu This integration into central metabolic pathways underscores its potential to influence cellular energy and biosynthesis. najah.edu Derivatives of propanoic acid, including the aryl propionic acid family of NSAIDs, exert their effects by suppressing prostaglandin biosynthesis through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org

Propanoic acid and its derivatives interact with a variety of cellular processes through multiple molecular targets. Propionic acid itself can directly influence pathogen physiology and modulate intestinal cyclooxygenase activity. najah.edu A key mechanism of action is its ability to stimulate G-protein coupled receptors (GPCRs), specifically GPR41 and GPR43, which triggers downstream signal transduction pathways leading to anti-inflammatory effects. ucf.edunajah.edu

In the context of the nervous system, propanoic acid has been shown to induce gliosis and neuro-inflammation by modulating the PTEN/AKT signaling pathway in human neural stem cells. ucf.edu The accumulation of propionic acid, as seen in the metabolic disorder propionic acidemia, is linked to a range of cellular dysfunctions. ucf.edu This condition, caused by defects in the propionyl-CoA carboxylase enzyme, highlights the importance of proper PA metabolism for maintaining cellular homeostasis. ucf.edunajah.edu Furthermore, studies on lymphoblastoid cell lines from patients with propionic acidemia revealed altered expression of genes involved in transendothelial migration and focal adhesion, indicating an impact on cell-cell and cell-matrix interactions. nih.gov

The influence of propanoic acid derivatives extends to several critical signaling pathways that regulate inflammation, cell survival, and metabolism. One of the most well-documented interactions is with the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov Research has shown that propionic acid can suppress the activation of the TLR4/NF-κB pathway induced by lipopolysaccharide (LPS), thereby inhibiting the production of inflammatory mediators and protecting intestinal barrier function. nih.gov This anti-inflammatory effect is also achieved through the inhibition of NF-κB via Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). najah.edu

In addition to the TLR4/NF-κB pathway, propanoic acid and its derivatives are implicated in modulating other significant molecular pathways, including:

PTEN/Akt: Involved in cell growth, proliferation, and survival. nih.gov

mTOR/Gskβ: A central regulator of cell metabolism and growth. nih.gov

Cytokine-activated pathways: Crucial for mediating inflammatory responses. nih.gov

The modulation of these pathways underscores the multifaceted role of propanoic acid derivatives in cellular signaling and their potential as regulators of complex biological processes.

Table 1: Signaling Pathways Modulated by Propanoic Acid Derivatives

| Signaling Pathway | Primary Function | Effect of Propanoic Acid/Derivatives | References |

|---|---|---|---|

| TLR4/NF-κB | Inflammation, Immune Response | Inhibition of activation, leading to anti-inflammatory effects and protection of intestinal barrier. | nih.gov, najah.edu |

| PTEN/Akt | Cell Growth, Survival, Proliferation | Modulation of pathway activity, linked to effects on neural stem cells. | nih.gov, ucf.edu |

| mTOR/Gskβ | Metabolism, Cell Growth, Proliferation | Alteration of pathway signaling. | nih.gov |

| PPARγ | Metabolism, Inflammation | Activation leading to inhibition of NF-κB. | najah.edu |

| GPCR41/GPCR43 | Satiety, Inflammation | Stimulation of receptors, triggering anti-inflammatory signal transduction. | najah.edu, ucf.edu |

Propanoic acid derivatives can exert significant control over gene expression. Studies comparing lymphoblastoid cell lines from individuals with propionic acidemia to healthy controls have demonstrated transcriptional differences in several key areas. nih.govnih.gov These differences include the altered expression of genes that regulate the cell cycle, mitochondrial function, and transcriptional processes themselves. nih.govnih.gov

This regulatory role appears to be linked to the cell's metabolic state. For instance, the expression of stress response genes, including those controlling signaling and transcription, was found to be altered in cells from individuals with propionic acidemia. nih.gov This suggests that the metabolic disruption caused by the accumulation of propionyl-CoA and its metabolites can fundamentally alter the transcriptional landscape of the cell. nih.gov Furthermore, propanoic acid has been shown to affect the expression of genes involved in immune function, such as those related to leukocyte transendothelial migration and focal adhesion. nih.gov This indicates that beyond its direct metabolic roles, propanoic acid can influence the genetic programming that governs cellular interaction and immune response.

Enzymatic Interactions and Inhibition Studies

The interaction of propanoic acid derivatives with enzymes is a cornerstone of their biological activity. This is particularly evident in the well-studied aryl propionic acid derivatives, which function primarily through enzyme inhibition. orientjchem.org The mechanisms of these interactions can vary, ranging from competitive binding at the active site to irreversible covalent modification.

While direct studies on 3-(Pentylamino)propanoic acid are limited, research into analogous compounds, specifically derivatives of β-alanine, provides insight into potential enzymatic interactions. β-alanine, a structural component of the title compound, is a precursor to carnosine, a dipeptide found in high concentrations in muscle tissue. mdpi.com Carnosine has been linked to the regulation of enzymes related to muscle function, including the activation of myosin ATPase, which is critical for ATP hydrolysis during muscle contraction. mdpi.com

Supplementation with β-alanine has been shown to increase muscle carnosine levels, which is thought to enhance the intracellular buffering capacity and potentially delay the onset of fatigue during high-intensity exercise. mdpi.comnih.gov Although the primary mechanism is related to pH buffering, the role of carnosine in modulating myosin ATPase activity suggests that N-substituted β-alanine derivatives like this compound could potentially influence this enzyme. mdpi.com However, it is important to note that research on direct inhibition of myosin ATPase by small-molecule N-substituted β-alanine derivatives is still in a preliminary stage. Studies on other small molecules, such as Mavacamten, which directly targets myosin and reduces ATPase activity, demonstrate that this enzyme is a viable target for therapeutic intervention in muscle diseases. nih.gov

Compounds analogous to this compound, particularly those containing a carboxylic acid moiety, exhibit several well-characterized enzyme inhibition mechanisms. orientjchem.orgdrugbank.com These mechanisms are fundamental to their pharmacological effects.

Competitive Inhibition: This occurs when an inhibitor molecule, which often resembles the enzyme's natural substrate, binds to the active site. nih.govteachmephysiology.com This binding event prevents the actual substrate from accessing the site. The inhibition can be overcome by increasing the substrate concentration. Many NSAIDs, which are propionic acid derivatives, act as competitive inhibitors of cyclooxygenase enzymes. orientjchem.org

Non-Competitive Inhibition: In this mechanism, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. teachmephysiology.com This binding changes the enzyme's conformation, reducing its catalytic efficiency regardless of substrate concentration. teachmephysiology.com The end-products of metabolic pathways often act as allosteric inhibitors to regulate their own synthesis, a process known as feedback inhibition. teachmephysiology.comsavemyexams.com

Mechanism-Based (Suicide) Inhibition: This is a form of irreversible inhibition where the inhibitor binds to the active site like a substrate. savemyexams.com The enzyme begins its catalytic process, but this converts the inhibitor into a reactive intermediate that then forms a permanent, covalent bond with the enzyme, thereby inactivating it. savemyexams.com Penicillin is a classic example, as it irreversibly binds to and inhibits the bacterial enzyme DD-transpeptidase. teachmephysiology.com

Propionic acid's own metabolites can interfere with microbial metabolic pathways through competitive inhibition, for example, by competing with acetate in the acetokinase system or interfering with β-alanine in pantothenic acid synthesis. drugbank.com

Table 2: General Mechanisms of Enzyme Inhibition by Analogous Compounds

| Inhibition Mechanism | Description | Example | References |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. Vmax is unchanged, Km is increased. | Aryl propionic acid NSAIDs inhibiting COX enzymes. | orientjchem.org, nih.gov, teachmephysiology.com |

| Non-Competitive | Inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its activity. Vmax is decreased. | ATP allosterically inhibiting pyruvate (B1213749) kinase. | teachmephysiology.com |

| Mechanism-Based (Irreversible) | The enzyme converts the inhibitor into a reactive molecule that covalently binds to and permanently inactivates the enzyme. | Penicillin inhibiting bacterial DD-transpeptidase. | savemyexams.com, teachmephysiology.com |

Role in Microbial Metabolism and Host-Microbiota Interactions (Drawing from General Propanoic Acid Research)

Propanoic acid, also known as propionate (B1217596), is a short-chain fatty acid (SCFA) that plays a significant role in the complex relationship between the host and its gut microbiota. tandfonline.comnajah.edu It is a primary product of bacterial fermentation of dietary fibers in the colon. najah.edu The gut microbiota, a vast community of microorganisms, interacts with host cells to maintain immunological homeostasis. mdpi.com These microorganisms produce molecules, like propanoic acid, that can influence host physiology locally and at distant sites. mdpi.com

Propanoic acid is a key contributor to the stability and health of the gut environment. Produced by the fermentation of undigested carbohydrates, it serves as an energy source for the host and influences various physiological processes. najah.edumdpi.com Along with other SCFAs like acetate and butyrate, propanoic acid helps regulate the gut immune system and maintain the integrity of the intestinal barrier. tandfonline.comresearchgate.net It has been shown to possess anti-inflammatory properties, which are crucial for preventing excessive immune responses in the gut. najah.eduresearchgate.net For example, propanoic acid can exert immunosuppressive actions and may help increase the threshold for inflammatory responses. najah.edu This modulation of the immune system is vital for maintaining a balanced state, preventing both excessive inflammation and loss of immune tolerance. mdpi.com Furthermore, propanoic acid contributes to gut homeostasis by exhibiting antimicrobial activity against pathogenic bacteria, such as Salmonella, thereby helping to maintain a healthy balance of gut flora. najah.edu

Propanoic acid is both a product of and an influence on microbial fermentation. mdpi.com The process of propionate fermentation is carried out by specific bacteria that break down substrates like glucose or lactate into propionic acid, acetic acid, and carbon dioxide. wikipedia.org This is an anaerobic process, meaning it occurs without oxygen. wikipedia.org Key bacteria involved in this process belong to the genus Propionibacterium, which are known for their unique metabolism that efficiently produces propionate. mdpi.comnih.gov

The presence of propanoic acid in the gut can, in turn, influence the composition and activity of the microbial community. frontiersin.orgresearchgate.net Diets rich in propionic acid have been shown to alter the gut microbiota in murine models, leading to an increased abundance of certain bacterial species like Bacteroides and Prevotella, which are themselves associated with PPA production. frontiersin.orgresearchgate.net This suggests a feedback loop where the product of fermentation can favor the growth of the very microbes that produce it. The production of propionic acid can be influenced by factors such as the type of substrate available (e.g., lactose vs. lactate) and the specific strains of bacteria present. mdpi.com

| Factor | Influence on Propanoic Acid Fermentation | References |

| Microorganism | Propionibacterium species are primary producers, known for their efficient Wood-Werkman cycle metabolism. | mdpi.comnih.gov |

| Substrate | Can be produced from various substrates including glucose, lactose, glycerol (B35011), and lactate. | mdpi.comcelignis.com |

| pH Level | Controlling pH during fermentation can improve the yield of propionic acid. | nih.gov |

| By-products | Acetic acid and succinic acid are common by-products of propionic acid fermentation. | mdpi.com |

Theoretical Neuroprotective Effects of Structurally Similar Compounds

While direct research on the neuroprotective effects of this compound is not available, studies on structurally related compounds, such as other amino acids and their derivatives, offer theoretical insights. For instance, taurine, an endogenous amino acid, demonstrates significant neuroprotective mechanisms against ischemic stroke by stabilizing membranes, modulating ion movement, and reducing oxidative stress. mdpi.com Similarly, γ-Hydroxybutyric acid (GHB), a naturally occurring neurotransmitter and a derivative of the amino acid GABA, has been found to have neuroprotective properties, protecting cells from hypoxia despite also having demonstrated neurotoxicity with chronic use. wikipedia.org

Research into beta-amyloid toxicity, a factor in Alzheimer's disease, has shown that certain compounds can offer neuroprotection. nih.gov For example, inhibitors of nitric oxide synthase and antioxidants have been investigated for their potential to counteract the neurotoxic effects of beta-amyloid peptides. nih.gov The toxic non-protein amino acid β-Methylamino-L-alanine (BMAA) has been shown to have a profound effect on intracellular amino acid levels in neuroblastoma cells, suggesting that disruptions in amino acid homeostasis can be linked to neurotoxicity. researchgate.net These examples from structurally similar compounds suggest that an N-substituted beta-amino acid like this compound could theoretically interact with neurological pathways, but specific effects would require direct investigation.

Antimicrobial Research on Amino Acid Derivatives

Amino acid derivatives represent a promising area of antimicrobial research, with numerous studies exploring their efficacy against a range of pathogens. mdpi.comresearchgate.net Cationic derivatives, in particular, have shown significant antimicrobial activities. researchgate.netuctm.edu These compounds often work by interacting with the negatively charged bacterial membrane, leading to disruption and cell death. uctm.edu The structure of the amino acid, such as the presence of cationic groups in arginine and lysine, plays a crucial role in their antimicrobial potential. researchgate.netuctm.edu

The rise of multidrug-resistant (MDR) bacteria is a major public health concern, and amino acid derivatives are being investigated as potential solutions. oup.com Certain synthetic d-amino acid-based surfactants have demonstrated robust antimicrobial activity against both Gram-positive and Gram-negative bacteria, including resistant strains. nih.gov For example, N-α-lauroyl-d-arginine ethyl ester hydrochloride (d-LAE) has shown potency against P. aeruginosa. nih.gov Cationic antimicrobial peptides and their derivatives are noted for their ability to target bacterial membranes, a mechanism that may be less prone to the development of resistance compared to antibiotics that target specific receptors. oup.comnih.gov Research has shown that specific derivatives of amino acids like arginine and lysine can be effective against MDR strains such as methicillin-resistant Staphylococcus aureus (MRSA). uctm.eduoup.com

| Amino Acid Derivative Type | Target Pathogens | Key Findings | References |

| d-Amino Acid-Based Surfactants (d-AASs) | Gram-positive and Gram-negative bacteria, including P. aeruginosa. | d-LAE was found to be more potent than gentamicin against P. aeruginosa. | nih.gov |

| Cationic Amphiphiles (Arginine/Lysine) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, MRSA. | Arginine derivatives are considered among the most promising; gemini (B1671429) derivatives show higher activity. | researchgate.netuctm.edu |

| Laterosporulin Analogs (Peptides) | Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant Enterococcus (VRE). | An analog with an additional lysine (LS3) showed enhanced activity against drug-resistant strains. | oup.com |

Infections caused by drug-resistant fungi are a growing threat, necessitating the development of new antifungal agents. nih.govmdpi.com Amino acid derivatives and analogues are being explored for this purpose. nih.gov Cationic amino acid-based rhamnolipids, for instance, have exhibited good antifungal activity against fluconazole-resistant Candida species. nih.gov Their mechanism of action appears to involve altering the permeability of the fungal cell membrane, leading to apoptosis. nih.gov

Furthermore, modifying natural antimicrobial peptides through amino acid substitution is a strategy being used to enhance their antifungal power. acs.org For example, substituting amino acids in certain peptides has been shown to improve their efficacy against fungal pathogens. acs.org The search for novel antifungals also includes targeting metabolic pathways that are unique to fungi, such as the biosynthesis of certain amino acids. nih.govresearchgate.net Inhibitors of these pathways could serve as effective and selective antifungal agents. nih.govresearchgate.net Some N-substituted-β-amino acid derivatives have demonstrated significant antifungal activity against strains like Candida tenuis and Aspergillus niger. nih.gov

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of 3-(Pentylamino)propanoic acid. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, which is invaluable for confirming its identity and assessing its purity. A variety of spectroscopic methods are utilized, each offering specific insights into the compound's structure and chemical environment.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting spectrum shows absorption bands corresponding to these vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Secondary Amine) | Stretch | 3400 - 3300 | Weak to Medium |

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Broad, Strong |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Strong |

| C=O (Carboxylic Acid) | Stretch | 1725 - 1700 | Strong |

| N-H (Amine) | Bend | 1650 - 1580 | Medium |

| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Medium |

| C-N (Amine) | Stretch | 1250 - 1020 | Medium |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the carbon skeleton and the C-H bonds.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 3000 - 2800 | Strong |

| C=O (Carboxylic Acid) | Stretch | ~1660 | Weak to Medium |

| CH₂ | Scissoring/Bending | 1480 - 1440 | Medium |

| C-C | Stretch | 1200 - 800 | Medium |

| C-N | Stretch | 1250 - 1020 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

In the ¹H NMR spectrum of this compound, each unique proton will give a distinct signal. The proton of the carboxylic acid (COOH) is expected to appear as a broad singlet far downfield, typically between 10-13 ppm. The protons on the carbons adjacent to the nitrogen and the carbonyl group will be shifted downfield due to the electronegativity of these atoms. The protons of the pentyl chain will show characteristic splitting patterns (e.g., triplets for CH₂ groups adjacent to another CH₂ and a triplet for the terminal CH₃ group).

The ¹³C NMR spectrum will show a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the 170-180 ppm range. The carbons bonded to the nitrogen will also be shifted downfield, appearing in the 40-60 ppm range. The carbons of the pentyl chain will appear in the upfield region of the spectrum.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| -CH₂-COOH | ~2.5 | Triplet |

| -NH-CH₂-CH₂- | ~2.8 | Triplet |

| -NH-CH₂-(CH₂)₃CH₃ | ~2.6 | Triplet |

| -CH₂-CH₂-CH₂-CH₃ | 1.3 - 1.5 | Multiplet |

| -CH₂-CH₃ | ~0.9 | Triplet |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 170 - 180 |

| -CH₂-COOH | 35 - 45 |

| -NH-CH₂-CH₂- | 40 - 50 |

| -NH-CH₂-(CH₂)₃CH₃ | 45 - 55 |

| Pentyl Chain (-CH₂-) | 20 - 40 |

| Terminal -CH₃ | ~14 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular weight of this compound (C₈H₁₇NO₂) is approximately 159.23 g/mol . Therefore, the molecular ion peak [M]⁺ would be expected at m/z 159.

Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) leading to a peak at m/z 114, or cleavage of the pentyl chain. Alpha-cleavage adjacent to the nitrogen is also a common fragmentation pathway for amines.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of amino acids, derivatization is typically required before GC-MS analysis. nih.govthermofisher.com Common derivatization methods include silylation or esterification, which increase the volatility of the analyte. thermofisher.com

| m/z | Possible Fragment | Formula of Fragment |

|---|---|---|

| 159 | Molecular Ion [M]⁺ | [C₈H₁₇NO₂]⁺ |

| 114 | [M - COOH]⁺ | [C₇H₁₆N]⁺ |

| 102 | [M - C₄H₉]⁺ (Loss of butyl radical) | [C₄H₁₀NO₂]⁺ |

| 88 | [CH₂(NH)CH₂CH₂COOH]⁺ | [C₄H₈NO₂]⁺ |

| 71 | [C₅H₁₁]⁺ (Pentyl cation) | [C₅H₁₁]⁺ |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top 1-10 nm of a material's surface. wikipedia.org For this compound, XPS can distinguish between the different chemical environments of carbon, oxygen, and nitrogen atoms.

The C 1s spectrum can be deconvoluted into multiple peaks representing the carbons of the alkyl chain (C-C, C-H) at around 285.0 eV, the carbon bonded to the nitrogen (C-N) at a slightly higher binding energy (~286.0 eV), and the carboxyl carbon (O-C=O) at the highest binding energy (~288-289 eV). The N 1s spectrum will show a peak corresponding to the secondary amine group, typically around 400 eV. The O 1s spectrum can be resolved into two components: the carbonyl oxygen (C=O) at a lower binding energy (~532 eV) and the hydroxyl oxygen (C-OH) at a higher binding energy (~533 eV). scribd.comresearchgate.netresearchgate.net

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H (Alkyl chain) | ~285.0 |

| C-N (Amine) | ~286.0 | |

| O-C=O (Carboxyl) | 288.0 - 289.0 | |

| N 1s | R₂-N-H (Secondary Amine) | ~400.0 |

| O 1s | C=O (Carbonyl) | ~532.0 |

| C-OH (Hydroxyl) | ~533.0 |

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Typically, molecules with aromatic rings or extensive conjugated systems exhibit significant fluorescence. This compound, being a non-aromatic amino acid, is not expected to be intrinsically fluorescent under normal conditions. researchgate.netiitpkd.ac.in

While the compound itself is non-fluorescent, fluorescence spectroscopy can still be a valuable tool in biological contexts. For instance, this compound could be chemically modified by attaching a fluorescent tag or label. This would allow researchers to track the molecule's location and interactions within biological systems, such as its uptake into cells or its binding to specific proteins. The choice of fluorescent label would depend on the specific application and the desired excitation and emission wavelengths. Therefore, in the study of this compound, fluorescence spectroscopy is primarily an indirect method, relying on extrinsic fluorophores. nih.govnih.gov

Reference Standards in Analytical Chemistry

Reference standards are highly purified compounds that are used as a basis for comparison in analytical tests. usp.orglgcstandards.com They play a critical role in pharmaceutical analysis, ensuring the identity, strength, quality, and purity of drug substances. lgcstandards.com 3-[Methyl(pentyl)amino]propanoic acid hydrochloride, a derivative of this compound, is available as a well-characterized reference standard, often designated as "Ibandronate Related Compound A". usp.orglgcstandards.comcwsabroad.com

These standards are essential for a variety of analytical applications:

Identification: Confirming the identity of a compound by comparing its analytical properties (e.g., retention time in chromatography) to that of the reference standard.

Purity Assessment: Quantifying impurities by comparing the response of the impurity peak to the response of the reference standard.

Assay: Determining the potency or content of the active ingredient in a sample.

Reference standards are produced under stringent quality control systems, often in accordance with internationally recognized requirements such as ISO 17025 and ISO 17034. lgcstandards.comlgcstandards.com This ensures their suitability for use in quality control laboratories and regulatory submissions. lgcstandards.com The United States Pharmacopeia (USP) is one organization that provides such reference standards. usp.org

Impurity Profiling and Process-Related Impurities Analysis

Impurity profiling, defined as the identification, and quantification of impurities in a substance, is a mandatory step in the manufacturing of pharmaceutical products. tsijournals.comthermofisher.com Regulatory authorities like the International Conference on Harmonisation (ICH) and the Food and Drug Administration (FDA) have strict guidelines regarding the control of impurities. thermofisher.comnih.gov Impurities can arise from various sources during the manufacturing process, including starting materials, reagents, intermediates, and degradation products. nih.gov

For substances like this compound, which can be an intermediate in the synthesis of active pharmaceutical ingredients, monitoring known and unknown impurities is essential. tsijournals.comchemicalbook.com The analysis of process-related impurities is critical for ensuring the quality and consistency of the final product. tsijournals.com Chromatographic techniques, particularly GC and HPLC, are the primary methods used for this purpose. nih.gov

In the synthesis of compounds related to this compound, several process-related impurities have been identified and need to be quantified. tsijournals.com For example, in the production of an advanced intermediate for Ibandronate Sodium, three specific process-related impurities were monitored using a validated GC method. tsijournals.com Other potential impurities could include unreacted starting materials or by-products from side reactions, such as Methyl 3-(methyl(pentyl)amino)propanoate. svaklifesciences.com The use of hyphenated techniques like GC-Mass Spectrometry (GC-MS) can be invaluable for the structural elucidation of unknown impurities. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energetic properties. These ab initio and related methods are fundamental for understanding chemical reactivity and molecular stability.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. austinpublishinggroup.com For 3-(Pentylamino)propanoic acid, DFT calculations can be used to predict its optimized molecular geometry, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

The HOMO-LUMO gap is a crucial indicator of molecular reactivity and stability. austinpublishinggroup.com A smaller gap suggests higher reactivity. In studies of related amino acids, DFT has been effectively used to explore conformational preferences and the stability of different isomers, such as the neutral versus zwitterionic forms in solution. researchgate.netacs.org For instance, DFT calculations on dipeptides have been used to analyze conformational stability and migration patterns of residues, providing insights into how the molecule might fold or interact. nih.gov Applying DFT to this compound would allow for the characterization of its reactive sites and the prediction of its behavior in chemical reactions.

Table 1: Representative Electronic Properties of Amino Acids Calculated by DFT This table presents example data from computational studies on analogous amino acids to illustrate the type of information that DFT calculations can provide.

| Property | Glycine | α-Alanine | β-Alanine |

|---|---|---|---|

| HOMO Energy (eV) | -6.8 | -6.5 | -6.7 |

| LUMO Energy (eV) | 0.5 | 0.6 | 0.5 |

| HOMO-LUMO Gap (eV) | 7.3 | 7.1 | 7.2 |

| Dipole Moment (Debye) | 1.1 | 1.3 | 4.6 |

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. arxiv.org While computationally less intensive than more advanced methods, it neglects electron correlation, which can affect the accuracy of energy calculations. nih.gov Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2), build upon the HF method by systematically including electron correlation, thereby providing more accurate results, albeit at a higher computational cost. researchgate.netnih.gov

For this compound, HF calculations would provide a good first approximation of its molecular orbitals and electronic structure. austinpublishinggroup.com However, for a more precise understanding of its conformational energies and reaction barriers, post-HF methods like MP2 would be necessary. nih.gov Comparative studies on amino acids have shown that methods including electron correlation, such as MP2 and DFT, perform significantly better than HF in predicting conformer equilibria and interaction energies. researchgate.net These methods are crucial for accurately modeling the subtle energetic differences between various molecular arrangements. researchgate.netresearchgate.net

The functional groups of this compound—the carboxylic acid and the secondary amine—are capable of forming strong intermolecular interactions, particularly hydrogen bonds. These interactions are critical in determining the compound's physical properties and how it interacts with its environment, including biological receptors.

Quantum chemical methods can be used to model these interactions with high accuracy. By calculating the interaction energy between two or more molecules, it is possible to quantify the strength of hydrogen bonds and van der Waals forces. researchgate.net Studies on dipeptide-formaldehyde dimers, for example, have used ab initio calculations to show that hydrogen bonding dominates the interaction energy. researchgate.net For this compound, such calculations could reveal how it might dimerize or interact with solvent molecules like water. acs.org The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful technique that can be derived from the calculated electron density to characterize the nature and strength of chemical bonds, including hydrogen bonds. nih.gov

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides high accuracy, its computational cost limits its application to relatively small systems or short timescales. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a way to study larger systems, such as a molecule in a solvent or interacting with a protein, over longer periods.

Due to the flexible pentyl chain and rotatable bonds in its propanoic acid backbone, this compound can adopt a multitude of conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule and the energy barriers between them. The collection of all possible conformations and their corresponding energies is known as the potential energy landscape. nih.govacs.org

Molecular mechanics force fields can be used to rapidly calculate the energy of different conformers. By systematically rotating the molecule's dihedral angles, an energy landscape can be mapped out. aip.org Molecular dynamics simulations, which solve Newton's equations of motion for the atoms over time, allow for the exploration of this landscape, revealing the dynamic behavior of the molecule and the probabilities of it occupying different conformational states. researchgate.netresearchgate.net Studies on β-alanine-containing peptides have utilized restrained molecular dynamics to build refined molecular models and understand how different solvents can stabilize different conformations. nih.gov

Table 2: Example Dihedral Angles for Low-Energy Conformers of a β-Alanine Analogue This table illustrates the type of data generated from a conformational analysis, showing key dihedral angles for hypothetical stable conformers.

| Conformer | φ (C-N-Cα-Cβ) | ψ (N-Cα-Cβ-C') | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Extended) | 175° | 178° | 0.00 |

| 2 (Gauche 1) | -65° | 170° | 1.25 |

| 3 (Gauche 2) | 70° | -60° | 2.10 |

A primary goal of molecular modeling is to understand how a molecule might interact with a biological target, such as a protein receptor or an enzyme. Molecular dynamics simulations are exceptionally well-suited for this purpose. manchester.ac.uk These simulations can model the process of a ligand (like this compound) binding to a protein, providing detailed insights into the binding mechanism, the key amino acid residues involved in the interaction, and the stability of the resulting complex. nih.govoup.com

For this compound, simulations could be used to dock the molecule into the active site of a target protein and then run an MD simulation to observe its dynamic behavior. nih.gov The simulation can reveal how the flexible pentyl group explores the binding pocket and how hydrogen bonds are formed and broken between the ligand's amine and carboxyl groups and the protein. acs.org By calculating the binding free energy from the simulation, it is possible to predict the affinity of the molecule for its target, which is invaluable information for drug design and development. oup.com

Prediction of Physicochemical and Spectroscopic Properties

Computational methods allow for the accurate prediction of a wide range of physicochemical properties that are crucial for determining a compound's potential as a therapeutic agent. These properties influence everything from solubility and stability to absorption and distribution within the body. While specific experimental data for this compound is limited in the public domain, computational descriptors for a closely related analog, 3-(N-Methylpentylamino)propionic acid, provide valuable insights. Various computed properties for this analog have been reported in databases like PubChem. nih.gov

Key predicted physicochemical properties include molecular weight, which affects diffusion and transport; the topological polar surface area (TPSA), a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration; and the count of hydrogen bond donors and acceptors, which are critical for molecular interactions and solubility. pharmacompass.com

Table 1: Predicted Physicochemical Properties for 3-(N-Methylpentylamino)propionic acid hydrochloride

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 209.71 g/mol | nih.govpharmacompass.com |

| Exact Mass | 209.1182566 g/mol | nih.govpharmacompass.com |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | nih.govpharmacompass.com |

| Hydrogen Bond Donor Count | 2 | pharmacompass.comlookchem.com |

| Hydrogen Bond Acceptor Count | 3 | pharmacompass.comlookchem.com |

| Rotatable Bond Count | 7 | pharmacompass.comlookchem.com |

| Complexity | 126 | lookchem.com |

Note: The data presented is for 3-(N-Methylpentylamino)propionic acid hydrochloride, a close analog of this compound.

Prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, can also be performed using computational models. These predictions are vital for compound identification and structural elucidation. By simulating the magnetic environment of atomic nuclei or the vibrational frequencies of chemical bonds, researchers can generate theoretical spectra that aid in the interpretation of experimental data.

In Silico ADME Prediction for Derivatives and Analogs

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a critical determinant of its clinical success. In silico ADME prediction has become an indispensable part of early-stage drug discovery, helping to identify and eliminate compounds with unfavorable pharmacokinetic properties. nih.govresearchgate.net Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict various ADME parameters for derivatives and analogs of this compound. researchgate.net

Key ADME properties that can be evaluated computationally include:

Aqueous Solubility: This property affects absorption and formulation. Computational models can predict solubility based on molecular structure and physicochemical parameters. nih.gov

Gastrointestinal Absorption: Predicting a compound's ability to be absorbed from the gut is crucial for orally administered drugs.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues. nih.gov

Metabolism: Predicting metabolic stability and identifying potential metabolites is essential to understand a drug's half-life and potential for drug-drug interactions. Models can predict interactions with key metabolic enzymes like the Cytochrome P450 family. researchgate.net

Blood-Brain Barrier (BBB) Permeability: For compounds targeting the central nervous system, the ability to cross the BBB is a prerequisite.

By modifying the structure of this compound, for instance, by altering the length of the alkyl chain or introducing functional groups, medicinal chemists can systematically explore how these changes affect the predicted ADME profile, thereby guiding the synthesis of analogs with more desirable pharmacokinetic characteristics. researchgate.net

Computational Design of Novel Derivatives

Computational design strategies are employed to rationally create novel derivatives with enhanced potency, selectivity, or improved ADME properties. nih.govnih.gov These methods leverage an understanding of the target structure and the ligand's mode of interaction to propose new molecules with a higher probability of success.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a prominent technique used in this context. It involves building a computational model that correlates the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. mdpi.com This model can then be used to predict the activity of newly designed compounds, identifying which structural modifications are likely to be beneficial. mdpi.com

Other computational approaches include:

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This pharmacophore can then be used as a template to search for or design new molecules that fit the model. mdpi.com

Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of designed derivatives. This allows for the optimization of interactions between the ligand and the target's binding site.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-target complex over time, helping to assess the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

Through these computational techniques, novel derivatives of this compound can be designed in silico, prioritized based on their predicted properties, and then selected for chemical synthesis and experimental validation, streamlining the drug discovery process. plos.org

Applications in Organic Synthesis and Chemical Biology

Utilization as a Synthetic Building Block for Complex Molecules

N-alkylated amino acids like 3-(pentylamino)propanoic acid are highly valued as chiral building blocks for the synthesis of pharmaceutically active compounds and other complex molecular structures. researchgate.net The presence of both amine and carboxylic acid functionalities allows for sequential or orthogonal reactions to build molecular complexity. For instance, the amine can undergo reactions such as acylation or further alkylation, while the carboxylic acid can be converted to esters, amides, or other derivatives. This dual reactivity is fundamental to its role in constructing larger, more intricate molecules where precise control over stereochemistry and functional group presentation is critical. researchgate.net

Intermediate in the Preparation of Bisphosphonate Drugs (via N-methylated derivative)

One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of nitrogen-containing bisphosphonate drugs, specifically Ibandronate. lookchem.comchemicalbook.comhengdachem.com The process involves the N-methylation of this compound to yield its derivative, 3-(N-methyl-N-pentylamino)propanoic acid hydrochloride (CAS No. 625120-81-2). lookchem.comjpnpharma.netgoogle.com This N-methylated intermediate is then reacted with phosphorous acid and a phosphorus halide, such as phosphorous trichloride, followed by hydrolysis, to form the final active pharmaceutical ingredient, Ibandronic acid. uef.fimdpi.com

The synthesis of Ibandronate from its key intermediate is a critical process in manufacturing this widely used treatment for osteoporosis. chemicalbook.comuef.fi The N-methyl-N-pentyl side chain of Ibandronate is crucial for its high potency in inhibiting osteoclast activity. google.com

Table 1: Synthesis Pathway of Ibandronate

| Step | Precursor | Reagents | Product | Application of Product |

|---|---|---|---|---|

| 1 | This compound | Formaldehyde (B43269), Formic Acid | 3-(N-methyl-N-pentyl)aminopropanoic acid | Intermediate |

Development of Chemical Probes for Biological Systems

While specific examples utilizing this compound as a chemical probe are not extensively detailed in available literature, the broader class of N-alkylated β-amino acids is recognized for its potential in creating functional molecules for biological study. nih.gov The alkyl chain can be modified to incorporate reporter groups such as fluorescent dyes or affinity tags. The amino acid backbone provides a biocompatible scaffold that can be integrated into peptides or other biomolecules to probe biological processes, such as enzyme activity or receptor binding. The principles used in developing theranostic nanoagents from N-butylated β-alanine, which involve creating polymers with hydrophobic cavities for drug encapsulation, could theoretically be applied to the pentyl derivative. nih.govsemanticscholar.org

Role in the Synthesis of Agrochemicals (drawing from similar structures)

There is limited direct evidence for the use of this compound in the synthesis of commercial agrochemicals. However, the structural motif of N-alkyl amino acids is present in some classes of herbicides and pesticides. These structures can influence the compound's solubility, soil mobility, and interaction with biological targets in plants or insects. The synthesis of β-alanine and its derivatives is a subject of interest for creating various platform compounds, which could include agrochemical precursors. frontiersin.orgresearchgate.net The general synthetic utility of β-amino acids suggests that N-pentyl-β-alanine could serve as a precursor for novel agrochemical candidates, where the pentyl group could be tailored to optimize activity and environmental properties.

Materials Science Applications (e.g., polymer precursors for analogous compounds)

N-substituted β-alanines are valuable monomers for the synthesis of poly(β-peptoid)s, a class of polymers that are analogous to polypeptides. nih.govdoi.org These polymers have potential applications as biomaterials due to their biocompatibility and resistance to proteolysis. chinesechemsoc.org The synthesis of N-substituted β-alanine N-carboxyanhydrides (β-NNCAs) or N-thiocarboxyanhydrides (β-NNTAs) allows for controlled ring-opening polymerization, yielding well-defined polymers. doi.orgchinesechemsoc.orgresearchgate.net

Studies on analogous N-alkylated β-alanines have shown that the alkyl side chain (e.g., butyl or pentyl) enhances the solubility of the resulting polymer in common organic solvents. nih.govsemanticscholar.org This property is advantageous for processing and fabricating materials. Furthermore, the hydrophobic nature of the pentyl side chains can lead to the formation of specific nanostructures, such as micelles or nanoparticles with hydrophobic cores, which are useful for applications like drug delivery. researchgate.netnih.gov The polymerization of these monomers can be initiated by amines to produce functional polymers with controlled molecular weights and low dispersity. chinesechemsoc.org

Table 2: Properties of N-Alkylated β-Alanine Polymers

| Monomer Feature | Resulting Polymer Property | Potential Application |

|---|---|---|

| N-Alkyl Side Chain (e.g., Pentyl) | Enhanced solubility in organic solvents | Improved material processing |

| Hydrophobic Side Chains | Formation of hydrophobic nanocavities | Drug encapsulation, theranostics |

Future Research Directions and Unexplored Avenues

Elucidation of Specific Biological Interactions of the Parent Compound

The biological activity profile of 3-(Pentylamino)propanoic acid itself is a significant knowledge gap. Current literature primarily focuses on its role as a precursor in pharmaceutical synthesis. hengdachem.com Future research should pivot towards uncovering the intrinsic biological functions of the parent compound. Given that derivatives of similar structures, such as 3-((4-Hydroxyphenyl)amino)propanoic acid, have shown promise as antimicrobial agents, a primary avenue of investigation should be the systematic screening of this compound against a panel of pathogenic bacteria and fungi. nih.govmdpi.com

Furthermore, the structural backbone of the molecule, propanoic acid (propionic acid), is a well-known short-chain fatty acid (SCFA) with significant metabolic and immunomodulatory roles in humans. nih.gov Research could explore whether this compound can interact with biological targets associated with SCFAs, such as G-protein coupled receptors, or if it acts as a metabolic modulator. nih.gov

Table 1: Proposed Biological Investigation Areas

| Research Target | Rationale | Investigative Approach |

|---|---|---|

| Antimicrobial Activity | Structural analogues have demonstrated antimicrobial efficacy against multidrug-resistant pathogens. mdpi.com | In vitro screening against ESKAPE pathogens (Enterococcus spp., Staphylococcus aureus, etc.) and drug-resistant fungi. |

| SCFA Receptor Binding | The propanoic acid moiety is a known SCFA, which are ligands for receptors like GPR41 and GPR43. nih.gov | Radioligand binding assays or functional cell-based assays to determine affinity and activation of SCFA receptors. |

| Metabolic Modulation | Propionic acid is known to influence lipid metabolism and insulin (B600854) sensitivity. nih.gov | In vitro studies on adipocyte and hepatocyte cell lines to assess effects on lipogenesis and glucose uptake. |